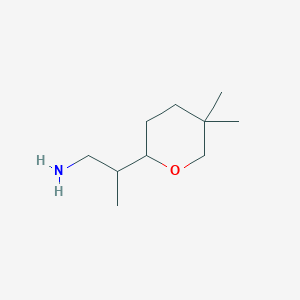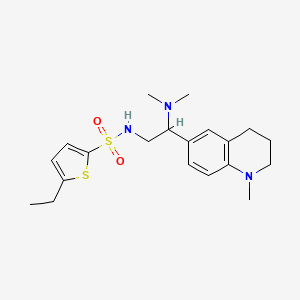
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-5-ethylthiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-5-ethylthiophene-2-sulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to its multifaceted chemical structure. It contains a tetrahydroquinoline core, which is a common motif in medicinal chemistry, often associated with a variety of pharmacological properties. The presence of a sulfonamide group suggests potential enzyme inhibition activity, as sulfonamides are known to mimic the transition state of substrate hydrolysis by enzymes, thereby acting as inhibitors .
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives typically involves the condensation of N-sulfonylphenethylamines with aldehydes, as demonstrated in the synthesis of various N-sulfonyl-1,2,3,4-tetrahydroisoquinolines . The process can yield high-purity compounds in excellent yields under mild acidic conditions. Additionally, the introduction of substituents to the sulfonamide nitrogen, as seen in the synthesis of 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, can lead to compounds with high potency and selectivity for certain biological targets .
Molecular Structure Analysis
The molecular structure of the compound is likely to exhibit key interactions with biological targets. For instance, the sulfonamide moiety can form hydrogen bonds with active site residues of enzymes, as observed in the binding of sulfonamide inhibitors to phenylethanolamine N-methyltransferase (PNMT) . The dimethylamino group may contribute to the lipophilicity of the compound, potentially enhancing its ability to cross biological barriers such as the blood-brain barrier.
Chemical Reactions Analysis
Sulfonamides, including those with a tetrahydroquinoline core, can participate in various chemical reactions. For example, N-sulfonylalkylamines can react with ynamines to form a range of heterocyclic compounds, including 2H-1,2-thiazete 1,1-dioxides and other S,N-heterocycles . These reactions can be complex, with the potential for multiple pathways and products depending on the substituents present.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are influenced by its structural features. The presence of a dimethylamino group and a tetrahydroquinoline core suggests a degree of lipophilicity, which is important for the compound's ability to penetrate cell membranes and the blood-brain barrier . The sulfonamide group is a polar functional group that can engage in hydrogen bonding, affecting the solubility and reactivity of the compound. The overall molecular architecture, including the presence of aromatic systems and heteroatoms, will also influence the compound's UV absorption, fluorescence, and other spectroscopic properties.
Aplicaciones Científicas De Investigación
Tetrahydroisoquinolines in Scientific Research
Synthetic Applications and Medicinal Chemistry Tetrahydroisoquinolines, including structures related to N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-5-ethylthiophene-2-sulfonamide, have been extensively explored for their synthetic utility and potential in medicinal chemistry. These compounds have been key structural elements in agents designed to treat cancer, hepatitis C, CNS disorders, and psychosis. Their synthesis often involves complex reactions, including Friedel-Crafts cyclizations promoted by catalysts like iron(III) chloride hexahydrate (Bunce, Cain, & Cooper, 2012).
Sulfonamide-Based Hybrid Compounds Sulfonamide hybrids, combining sulfonamide structures with various organic compounds, have shown a wide range of pharmacological activities. These activities include antibacterial, anti-carbonic anhydrase, anti-obesity, and antitumor effects. The versatility of the sulfonamide group, especially when combined with tetrahydroquinoline structures, highlights its potential in the development of new therapeutic agents (Ghomashi et al., 2022).
Anticancer Properties Substituted tetrahydroisoquinolines have been investigated for their anticancer properties, showcasing the potential of these compounds in cancer therapy. The exploration of these structures includes the study of their topoisomerase I-targeting activity and cytotoxicity, suggesting that modifications at specific positions on the isoquinoline core can significantly influence their biological activity (Ruchelman et al., 2004).
Enantioselective Synthesis The chiral nature of tetrahydroisoquinoline derivatives allows for their use in enantioselective synthesis, which is crucial for creating optically active pharmaceuticals. These methodologies enable the construction of complex molecular architectures, demonstrating the compound's utility in synthetic organic chemistry (Lee et al., 1994).
Tautomeric Behavior Studies Investigating the tautomeric behavior of related compounds can provide insights into their chemical properties and potential applications. Studies using spectroscopic methods supported by density functional theory (DFT) contribute to understanding the molecular conformation and tautomeric forms, which are crucial for their biological activity (Erturk et al., 2016).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-5-ethylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2S2/c1-5-17-9-11-20(26-17)27(24,25)21-14-19(22(2)3)16-8-10-18-15(13-16)7-6-12-23(18)4/h8-11,13,19,21H,5-7,12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWIYGIBMKISRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-5-ethylthiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride](/img/no-structure.png)
![N-(2-methoxyethyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2521271.png)
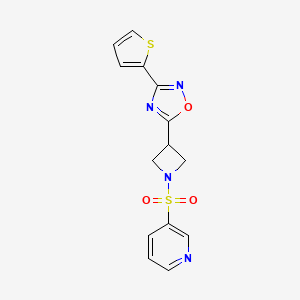
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2521275.png)
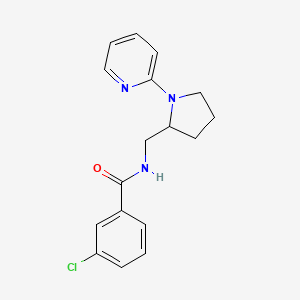

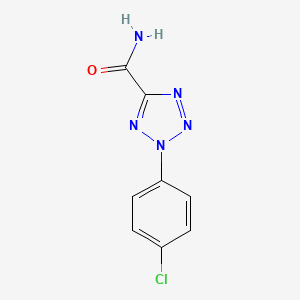
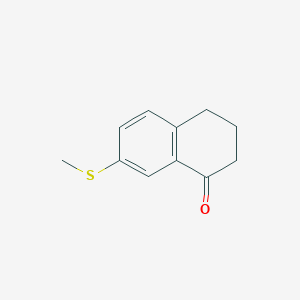
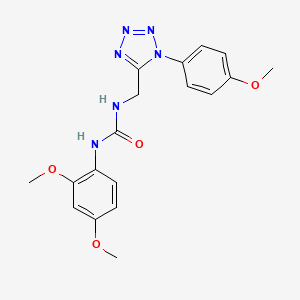
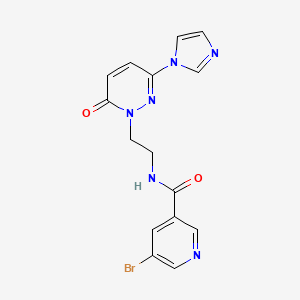
![(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2521287.png)
